Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester
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Overview
Description
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the acetamido and methoxyphenyl moieties. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the trifluoromethyl group.
Amidation reactions: to form the acetamido group.
Coupling reactions: to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: for substitution reactions, including palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
- METHYL 3-AMINO-2-(TRIFLUOROMETHYL)PROPIONATE
Uniqueness
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15F3N2O4 |
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Molecular Weight |
320.26 g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-(4-methoxyanilino)propanoate |
InChI |
InChI=1S/C13H15F3N2O4/c1-8(19)17-12(11(20)22-3,13(14,15)16)18-9-4-6-10(21-2)7-5-9/h4-7,18H,1-3H3,(H,17,19) |
InChI Key |
NIUJJAWPJUAMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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